molecular formula C10H14N4O4 B6302141 bis((2R)-azetidine-2-carbonitrile); oxalic acid CAS No. 2173052-89-4

bis((2R)-azetidine-2-carbonitrile); oxalic acid

Cat. No.: B6302141
CAS No.: 2173052-89-4
M. Wt: 254.24 g/mol
InChI Key: OODAFZBGMZZKNL-KDAOEQPASA-N
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Description

Bis((2R)-azetidine-2-carbonitrile); oxalic acid is a useful research compound. Its molecular formula is C10H14N4O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-Azetidine-2-carbonitrile hemi(oxalic acid) is 254.10150494 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of oxalic acid, a component of the compound, is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.

Mode of Action

Oxalic acid is known to be a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Biochemical Pathways

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular-weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi .

Result of Action

The result of the action of oxalic acid is largely dependent on its environment. In the context of pathogenesis by the fungus Sclerotinia sclerotiorum, the secretion of oxalic acid is required . Studies suggest that oxalate aids pathogen compatibility by modulating the oxidative burst of the host plant .

Action Environment

The action of oxalic acid is influenced by environmental factors. For instance, in soil, oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . In the context of fungal pathogenesis, the secretion of oxalic acid aids in pathogen compatibility .

Properties

IUPAC Name

(2R)-azetidine-2-carbonitrile;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAFZBGMZZKNL-KDAOEQPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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